Lipophilicity (LogP) vs. Closest Analogs
The target compound exhibits a measured logP of 3.35, which is 0.35 units higher than the 5-methyl analog (logP 3.00) and 0.75 units higher than the des-chloro analog (logP 2.60) . This intermediate lipophilicity falls within the optimal range for oral bioavailability (Rule of Five compliance) while providing sufficient hydrophobicity for membrane permeation, positioning the 3-chloro–5-ethyl combination as a balanced choice relative to the more polar des-chloro scaffold or the less lipophilic methyl variant.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.3546 (measured) |
| Comparator Or Baseline | Comparator 1: 3-(3-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 92545-95-4), LogP = 3.0016; Comparator 2: 5-Ethyl-3-phenylisoxazole-4-carboxylic acid (CAS 91569-55-0), LogP = 2.6022 |
| Quantified Difference | ΔLogP = +0.35 vs. 5-methyl analog; ΔLogP = +0.75 vs. des-chloro analog |
| Conditions | Calculated logP from commercial supplier certificates of analysis; consistent across Fluorochem and Chemsrc databases |
Why This Matters
A logP difference of 0.35–0.75 units can translate into a 2- to 5-fold difference in membrane permeability and oral absorption potential, directly affecting lead optimization decisions in drug discovery programs.
